molecular formula C10H20N2O5 B14600575 N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide CAS No. 61206-71-1

N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide

Cat. No.: B14600575
CAS No.: 61206-71-1
M. Wt: 248.28 g/mol
InChI Key: IFGYEFHSFROMFM-UHFFFAOYSA-N
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Description

N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide is an organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butyl group and a dihydroxypropyl group attached to an ethanediamide backbone. It is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide typically involves the reaction of butylamine with 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity N1-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide.

Chemical Reactions Analysis

Types of Reactions

N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted ethanediamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide: shares similarities with other ethanediamide derivatives, such as N1-ethyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide and N1-propyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide.

Uniqueness

What sets N1-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide apart is its specific butyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Properties

CAS No.

61206-71-1

Molecular Formula

C10H20N2O5

Molecular Weight

248.28 g/mol

IUPAC Name

N-butyl-N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]oxamide

InChI

InChI=1S/C10H20N2O5/c1-2-3-4-11-8(16)9(17)12-10(5-13,6-14)7-15/h13-15H,2-7H2,1H3,(H,11,16)(H,12,17)

InChI Key

IFGYEFHSFROMFM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NC(CO)(CO)CO

Origin of Product

United States

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